molecular formula C23H21N5O2S B11234317 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11234317
M. Wt: 431.5 g/mol
InChI Key: OBJKILBTKDKNPZ-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a pyrrolidine carboxamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H21N5O2S/c29-21-12-16(13-28(21)22-17-8-4-5-9-18(17)26-27-22)23(30)24-11-10-20-25-19(14-31-20)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,24,30)(H,26,27)

InChI Key

OBJKILBTKDKNPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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